molecular formula C8H7N3O2 B8395296 5-nitro-1H-indol-1-amine

5-nitro-1H-indol-1-amine

Cat. No. B8395296
M. Wt: 177.16 g/mol
InChI Key: SBZACGHWWDTLKD-UHFFFAOYSA-N
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Patent
US08258130B2

Procedure details

NaH (60%, 421.5 mmol) is added portion-wise to a solution of 5-nitro-1H-indole (28.1 mmol) in anhydrous DMF (80 mL) at 0° C. and the mixture is stirred at 0° C. under N2 for 10 min. HOSA (140.5 mmol) is added portion-wise for 30 minutes and the mixture is stirred at 0° C. for 2 h. The reaction is quenched with water. Additional water (250 mL) is added and the mixture is extracted with EtOAc (3×100 mL). The combined organic layer is washed with water (2×30 mL), brine (30 mL), dried (Na2SO4), filtered and concentrated. The residue is washed with heptane (2×20 mL) and recrystallized from EtOAc to afford 5-nitro-indole-1-ylamine (4.84 g, 97%) as a solid. MS: 178 (M+H); 1H NMR (300 MHz, CDCl3): δ 4.93(br, 2N—H), 6.62(d, H), 7.30(d, H), 7.52(d, H), 8.17(d, H), 8.58 (s, H).
Name
Quantity
421.5 mmol
Type
reactant
Reaction Step One
Quantity
28.1 mmol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N+:3]([C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[NH:11][CH:10]=[CH:9]2)([O-:5])=[O:4].C[N:16](C=O)C>>[N+:3]([C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[N:11]([NH2:16])[CH:10]=[CH:9]2)([O-:5])=[O:4] |f:0.1|

Inputs

Step One
Name
Quantity
421.5 mmol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
28.1 mmol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=CNC2=CC1
Name
Quantity
80 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 0° C. under N2 for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
HOSA (140.5 mmol) is added portion-wise for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture is stirred at 0° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction is quenched with water
ADDITION
Type
ADDITION
Details
Additional water (250 mL) is added
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
The combined organic layer is washed with water (2×30 mL), brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The residue is washed with heptane (2×20 mL)
CUSTOM
Type
CUSTOM
Details
recrystallized from EtOAc

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C=CN(C2=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.84 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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